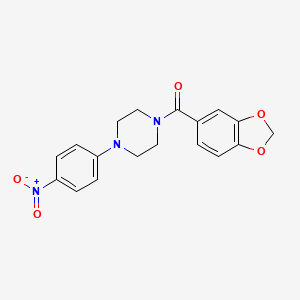

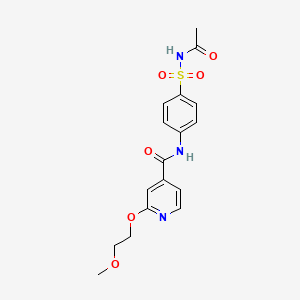

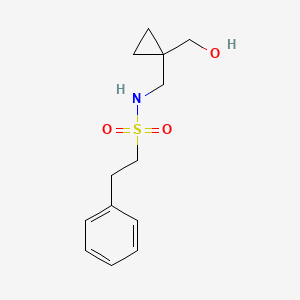

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WAY-119171, également connu sous le nom de 10-acétyl-3,7-dihydroxyphénoxazine, est un composé chimique de formule moléculaire C14H11NO4. Il s'agit d'un substrat très sensible et stable pour la peroxydase de raifort qui permet la détection sélective du peroxyde d'hydrogène. Ce composé est largement utilisé dans les dosages biochimiques en raison de sa capacité à produire un composé fluorescent lors de sa réaction avec le peroxyde d'hydrogène .

Applications De Recherche Scientifique

WAY-119171 has several scientific research applications, including:

Biochemistry: It is used as a substrate for horseradish peroxidase in biochemical assays to detect hydrogen peroxide.

Cell Biology: The compound is used in cell-based assays to measure oxidative stress and reactive oxygen species levels.

Medical Research: WAY-119171 is used in diagnostic assays to detect peroxidase activity in biological samples.

Industrial Applications: The compound is used in various industrial processes that require the detection of hydrogen peroxide.

Méthodes De Préparation

La synthèse du WAY-119171 implique plusieurs étapes. Une méthode courante comprend l'acétylation de la 3,7-dihydroxyphénoxazine. La réaction utilise généralement l'anhydride acétique comme agent d'acétylation et une base telle que la pyridine pour catalyser la réaction. La réaction est effectuée dans des conditions douces, généralement à température ambiante, pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

WAY-119171 subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cette réaction soit moins souvent utilisée.

Substitution : WAY-119171 peut subir des réactions de substitution où le groupe acétyle est remplacé par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Le principal produit formé par la réaction d'oxydation est la résorufine, qui est hautement fluorescente et utilisée dans divers dosages .

Applications de la recherche scientifique

WAY-119171 a plusieurs applications en recherche scientifique, notamment :

Biochimie : Il est utilisé comme substrat pour la peroxydase de raifort dans les dosages biochimiques pour détecter le peroxyde d'hydrogène.

Biologie cellulaire : Le composé est utilisé dans des dosages cellulaires pour mesurer le stress oxydatif et les niveaux d'espèces réactives de l'oxygène.

Recherche médicale : WAY-119171 est utilisé dans les dosages diagnostiques pour détecter l'activité de la peroxydase dans les échantillons biologiques.

Applications industrielles : Le composé est utilisé dans divers procédés industriels qui nécessitent la détection du peroxyde d'hydrogène.

Mécanisme d'action

Le mécanisme d'action de WAY-119171 implique sa réaction avec le peroxyde d'hydrogène en présence de peroxydase de raifort. L'enzyme catalyse l'oxydation de WAY-119171 pour produire de la résorufine, un composé hautement fluorescent. Cette réaction est très spécifique et sensible, ce qui fait de WAY-119171 un excellent substrat pour détecter le peroxyde d'hydrogène dans divers dosages .

Mécanisme D'action

The mechanism of action of WAY-119171 involves its reaction with hydrogen peroxide in the presence of horseradish peroxidase. The enzyme catalyzes the oxidation of WAY-119171 to produce resorufin, a highly fluorescent compound. This reaction is highly specific and sensitive, making WAY-119171 an excellent substrate for detecting hydrogen peroxide in various assays .

Comparaison Avec Des Composés Similaires

WAY-119171 est similaire à d'autres dérivés de la phénoxazine, tels que la 10-acétyl-3,7-dihydroxyphénoxazine (ADHP) et l'Amplex Red. Ces composés servent également de substrats pour la peroxydase de raifort et produisent des produits fluorescents lors de leur réaction avec le peroxyde d'hydrogène. WAY-119171 se distingue par sa stabilité et sa sensibilité, ce qui en fait un choix privilégié pour de nombreux dosages biochimiques .

Les composés similaires comprennent :

- 10-acétyl-3,7-dihydroxyphénoxazine (ADHP)

- Amplex Red

- Dérivés de la résorufine

Ces composés partagent des structures chimiques et une réactivité similaires, mais peuvent différer par leur stabilité, leur sensibilité et leurs applications spécifiques .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAADSYODXCXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)

![3-{1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2843621.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)